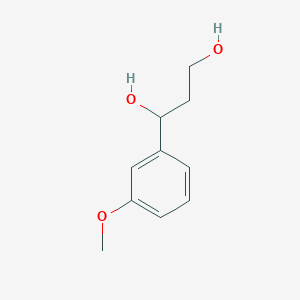

1-(3-Methoxyphenyl)propane-1,3-diol

説明

特性

CAS番号 |

51699-44-6 |

|---|---|

分子式 |

C10H14O3 |

分子量 |

182.22 g/mol |

IUPAC名 |

1-(3-methoxyphenyl)propane-1,3-diol |

InChI |

InChI=1S/C10H14O3/c1-13-9-4-2-3-8(7-9)10(12)5-6-11/h2-4,7,10-12H,5-6H2,1H3 |

InChIキー |

CSQLZSYIVJXCRZ-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC(=C1)C(CCO)O |

製品の起源 |

United States |

Synthetic Methodologies for 1 3 Methoxyphenyl Propane 1,3 Diol and Analogs

Chemical Synthesis Approaches

The chemical synthesis of 1-(3-methoxyphenyl)propane-1,3-diol and its analogs relies on a toolbox of organic reactions that allow for the construction of the carbon skeleton and the introduction of the key hydroxyl groups. These approaches can be broadly categorized based on the key bond-forming or functional group transformation steps.

Multi-Step Reaction Sequences and Strategic Design

The construction of a molecule like this compound necessitates a well-designed multi-step synthesis. A retrosynthetic analysis reveals several potential starting points and key bond disconnections. One common strategy involves the initial formation of a precursor containing the basic carbon framework, followed by functional group manipulations to install the diol functionality. For instance, a common precursor is a chalcone (B49325), which can be prepared through a base-catalyzed condensation of an appropriate acetophenone (B1666503) and benzaldehyde. scielo.br Subsequent catalytic hydrogenation of the chalcone can yield the desired 1,3-diarylpropane skeleton, which can be further functionalized. scielo.br

The design of a multi-step synthesis also requires careful consideration of protecting groups to mask reactive functionalities while other parts of the molecule are being modified. The process of organic synthesis is intricate, involving not only the reaction sequence but also the technical execution of experiments, analysis of reaction outcomes, purification of intermediates, and structural characterization. walisongo.ac.id

Catalytic Systems and Reagents in Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound. Both homogeneous and heterogeneous catalysts are employed for key transformations. For the reduction of carbonyl groups and carbon-carbon double bonds, transition metal catalysts based on palladium, platinum, rhodium, and ruthenium are frequently utilized. For example, catalytic hydrogenation of chalcones to produce 1,3-diarylpropanes is often carried out using palladium on carbon (Pd/C) as the catalyst. scielo.br

In addition to metal catalysts, a variety of chemical reagents are essential for the synthesis. Reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of ketones to alcohols. For more stereoselective reductions of β-hydroxy ketones to 1,3-diols, reagents like samarium diiodide (SmI₂) have been shown to be particularly effective, favoring the formation of anti-diols. acs.org

Enantioselective and Diastereoselective Synthesis Strategies

Given that this compound contains a chiral center at the C-1 position, controlling the stereochemistry is a crucial aspect of its synthesis. Enantioselective and diastereoselective strategies are employed to produce specific stereoisomers.

Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral alcohols from prochiral ketones. This method utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to selectively deliver hydrogen to one face of the carbonyl group. For the synthesis of chiral 1,4-diarylbutane-1,4-diols, chiral iridium complexes bearing f-amphox as a ligand have been shown to be highly efficient in the asymmetric hydrogenation of 1,4-diaryldiketones, yielding products with excellent enantioselectivities and diastereoselectivities. rsc.org Similar strategies can be envisioned for the asymmetric reduction of a suitable β-hydroxy ketone precursor to afford enantiomerically enriched this compound. The reduction of 1,3-diketones and β-hydroxyketones with NaBH₄ in the presence of bovine or human albumin can also lead to high stereoselectivity, favoring the formation of anti-1,3-diols. rsc.org

The Sharpless asymmetric dihydroxylation is a premier method for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.orgnumberanalytics.comorganic-chemistry.org This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to direct the dihydroxylation to a specific face of the double bond. wikipedia.org The choice of ligand, either (DHQ)₂PHAL or (DHQD)₂PHAL, determines which enantiomer of the diol is formed. wikipedia.org

For the synthesis of this compound, this methodology can be applied to a suitable alkene precursor, such as 3-vinylanisole. The reaction typically proceeds under mild conditions and exhibits broad substrate scope. numberanalytics.com The mechanism involves the formation of a chiral osmium-ligand complex, which undergoes a [3+2] cycloaddition with the alkene to form an osmate ester intermediate. Subsequent hydrolysis releases the diol and regenerates the osmium catalyst. wikipedia.orgnumberanalytics.com

| Reaction | Catalyst/Reagent | Key Feature | Reference(s) |

| Asymmetric Hydrogenation | Chiral Iridium or Rhodium Complexes | Enantioselective reduction of ketones | rsc.org |

| Sharpless Asymmetric Dihydroxylation | OsO₄, Chiral Ligand (e.g., (DHQ)₂PHAL) | Enantioselective formation of vicinal diols from alkenes | wikipedia.orgnumberanalytics.comorganic-chemistry.orgnih.gov |

| Stereoselective Reduction | Samarium Diiodide (SmI₂) | Diastereoselective reduction of β-hydroxy ketones to anti-1,3-diols | acs.org |

| Stereoselective Reduction | NaBH₄ / Albumin | Diastereoselective reduction of β-hydroxy ketones to anti-1,3-diols | rsc.org |

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound relies on the availability of suitable precursors and the efficient transformation of key intermediates.

A plausible synthetic route can start from 3-methoxybenzaldehyde (B106831). An aldol (B89426) condensation with an enolate, followed by reduction of the resulting β-hydroxy ketone, would yield the target diol. Alternatively, a Wittig reaction or a similar olefination strategy on 3-methoxybenzaldehyde could generate 3-vinylanisole, the precursor for the Sharpless asymmetric dihydroxylation. The synthesis of chalcones from substituted acetophenones and benzaldehydes provides another important class of precursors, which upon reduction and further functionalization can lead to the desired 1,3-diol structure. scielo.brmdpi.com

Biocatalytic and Chemo-Enzymatic Synthesis Pathways for this compound and Analogs

The synthesis of aryl-propane-1,3-diols and their derivatives is increasingly leveraging biocatalytic and chemo-enzymatic strategies to achieve higher selectivity and more environmentally benign process conditions compared to traditional chemical routes. These methods utilize enzymes or whole microbial systems to catalyze specific reaction steps, often leading to the formation of chiral compounds with high purity.

Enzyme-Mediated Biotransformations

Enzyme-mediated synthesis represents a powerful tool for the targeted modification of organic molecules. In the context of aryl-alkane diols, lipases are commonly employed in chemo-enzymatic pathways. A frequent strategy involves the epoxidation of a propenylbenzene precursor, followed by the hydrolysis of the resulting epoxide to yield a vicinal diol. dntb.gov.uaresearchgate.net

A prominent example of this approach is the synthesis of various 1-arylpropane-1,2-diols, which are structural analogs of this compound. The process typically begins with a propenylbenzene, such as anethole (B165797) [1-(4-methoxyphenyl)prop-1-ene] or isoeugenol (B1672232) [2-methoxy-4-(prop-1-en-1-yl)phenol]. researchgate.net The synthesis proceeds in two main steps:

Lipase-Catalyzed Epoxidation : The propenylbenzene is dissolved in an organic solvent like ethyl acetate. An immobilized lipase (B570770), such as Novozym 435, is added as the catalyst along with an oxidizing agent, typically hydrogen peroxide (H₂O₂). nih.gov The lipase catalyzes the formation of a peroxy acid in situ, which then epoxidizes the double bond of the propenylbenzene. This reaction is generally carried out under mild temperature conditions (e.g., 30°C) for several hours. nih.gov

Epoxide Hydrolysis : Following the epoxidation, the resulting epoxide is hydrolyzed to the corresponding diol. This step can be achieved by adding a base, such as potassium hydroxide, in a solvent like methanol. researchgate.net

This chemo-enzymatic method has been successfully applied to produce a range of vicinal diols from their propenylbenzene precursors, yielding mixtures of diastereoisomers. nih.govfrontiersin.org

| Precursor (Propenylbenzene) | Enzyme/Catalyst | Key Reagents | Product (Vicinal Diol) |

| Anethole | Novozym 435 (Lipase) | H₂O₂, EtOAc | 1-(4-methoxyphenyl)propane-1,2-diol (B12668953) nih.gov |

| Methyl eugenol | Novozym 435 (Lipase) | H₂O₂, EtOAc | 1-(3,4-dimethoxyphenyl)propane-1,2-diol (B122517) nih.gov |

| Isoeugenol | Novozym 435 (Lipase) | H₂O₂, EtOAc | 1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol nih.gov |

| Isosafrole | Novozym 435 (Lipase) | H₂O₂, EtOAc | 1-(1,3-benzodioxol-5-yl)propane-1,2-diol nih.gov |

This table summarizes the chemo-enzymatic synthesis of various aryl-propane-1,2-diols, which are analogs of the target compound.

Microbial Conversion Systems

Microbial conversion, or whole-cell biocatalysis, offers a comprehensive approach where the complex enzymatic machinery of a microorganism is used to transform a substrate. This method is particularly relevant for the production of the parent molecule, 1,3-propanediol (B51772) (1,3-PD), and the further transformation of aryl-propanediols.

The industrial-scale production of 1,3-PD from renewable feedstocks like glycerol (B35011) is a well-established example of microbial conversion. researchgate.net Microorganisms from the Clostridium and Enterobacteriaceae families are known to ferment glycerol into 1,3-PD. nih.gov The process involves a two-step enzymatic reaction within the microbe:

Glycerol is dehydrated to 3-hydroxypropionaldehyde (3-HPA) by a glycerol dehydratase enzyme. nih.gov

The intermediate 3-HPA is then reduced to 1,3-PD by a 1,3-propanediol oxidoreductase. nih.gov

While this produces the core propanediol (B1597323) structure, the synthesis of substituted aryl-propanediols involves the transformation of more complex precursors. Research has shown that various bacterial strains can be used to oxidize the diol products from chemo-enzymatic synthesis into other valuable compounds, such as hydroxy ketones. dntb.gov.uaresearchgate.net

In these systems, diols like 1-(4-methoxyphenyl)propane-1,2-diol and 1-(3,4-dimethoxyphenyl)propane-1,2-diol serve as substrates for microbial oxidation. Screening studies have identified several bacterial genera capable of performing this biotransformation, including Rhodococcus, Dietzia, Bacillus, and Pseudomonas. nih.gov For instance, strains like Dietzia sp. DSM44016 and Rhodococcus erythropolis DSM44534 have been used on a preparative scale to oxidize a diastereoisomeric mixture of diols to yield the corresponding α-hydroxy ketones with yields ranging from 36% to 62.5%. dntb.gov.uaresearchgate.net

| Substrate (Aryl-propane-1,2-diol) | Microbial Strain | Main Product |

| 1-(4-methoxyphenyl)propane-1,2-diol | Rhodococcus erythropolis PCM2150 | 2-hydroxy-1-(4-methoxyphenyl)propan-1-one researchgate.net |

| 1-(3,4-dimethoxyphenyl)propane-1,2-diol | Dietzia sp. DSM44016 | 1-(3,4-dimethoxyphenyl)-2-hydroxypropan-1-one researchgate.net |

| 1-phenylpropane-1,2-diol | Rhodococcus ruber PCM2166 | 2-hydroxy-1-phenylpropan-1-one researchgate.net |

This table illustrates the use of microbial conversion systems to transform aryl-propane-1,2-diol analogs into corresponding hydroxy ketones.

These microbial systems highlight a pathway where a chemo-enzymatically synthesized diol can be further modified by whole-cell biocatalysts to generate a diverse range of oxygenated derivatives. nih.gov

Stereochemical Aspects and Advanced Structural Elucidation in Research

Advanced Spectroscopic Characterization for Structural Analysis

The unambiguous determination of the structure of 1-(3-Methoxyphenyl)propane-1,3-diol and its stereoisomers relies heavily on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). ipb.pt For a molecule like this compound, the ¹H NMR spectrum would reveal distinct signals for the protons in the methoxy (B1213986) group, the aromatic ring, and the propanediol (B1597323) chain. docbrown.inforesearchgate.net The chemical shifts, signal multiplicities (splitting patterns), and coupling constants of these signals are crucial for assigning the connectivity of atoms. scielo.br

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are particularly powerful for complex structures. ipb.ptscielo.br COSY spectra reveal proton-proton couplings, helping to trace the spin systems within the molecule, while HSQC correlates proton signals with their directly attached carbon atoms. scielo.br These methods are instrumental in the unambiguous assignment of all proton and carbon signals, which is a prerequisite for distinguishing between diastereomers, as the spatial arrangement of atoms in erythro and threo isomers leads to subtle but measurable differences in their NMR spectra. scielo.br

Mass Spectrometry (MS) in Elucidating Molecular Structures

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. nih.gov In the analysis of this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (182.22 g/mol ), confirming its chemical formula as C₁₀H₁₄O₃. nih.gov

Chiral Chromatography for Enantiomeric Purity Assessment

While NMR and MS can help in identifying diastereomers, the separation and analysis of enantiomers require chiral techniques. mz-at.de Chiral chromatography is a crucial method for separating enantiomers and determining the enantiomeric purity of a sample. libretexts.org This is particularly important in pharmaceutical research, as different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles. nih.gov

In chiral chromatography, the stationary phase is chiral, leading to the formation of transient, diastereomeric complexes with the enantiomers of the analyte. libretexts.org This differential interaction results in different retention times for the two enantiomers, allowing for their separation. The choice of the chiral stationary phase (CSP) and the mobile phase composition are critical for achieving good separation. nih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have proven to be effective for the separation of a wide range of chiral compounds. chromatographyonline.com The development of CSPs with smaller particle sizes has enabled faster and more efficient enantiomeric separations. chromatographyonline.com

X-ray Crystallography for Absolute Configuration Determination

While spectroscopic methods provide information about the relative stereochemistry, X-ray crystallography is the definitive technique for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the determination of the precise three-dimensional arrangement of atoms in the crystal lattice.

For a related lignin (B12514952) model compound, threo-1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol, single-crystal X-ray diffraction was used to determine its molecular conformation and intermolecular hydrogen bonding patterns. researchgate.net This level of detailed structural information is invaluable for understanding the physical and chemical properties of the compound. While specific X-ray crystallographic data for this compound was not found in the provided search results, this technique remains the gold standard for the unambiguous assignment of its absolute stereochemistry.

Mechanistic Studies of Chemical Transformations Involving 1 3 Methoxyphenyl Propane 1,3 Diol

Elucidation of Reaction Pathways and Identification of Intermediates

The chemical transformations of 1-(3-Methoxyphenyl)propane-1,3-diol, particularly under acidic conditions, are central to understanding its role as a lignin (B12514952) model. Studies on related diarylpropane-1,3-diol compounds reveal that they undergo competing reactions. researchgate.net One significant pathway is a reverse Prins reaction, which leads to the formation of stilbene (B7821643) derivatives and formaldehyde. researchgate.net Another major pathway is dehydration, which results in the formation of various aryl-substituted allyl alcohols. researchgate.net These intermediates are often unstable and can be further converted into a series of carbonyl compounds, including propanones and propanals, as well as indene (B144670) derivatives. researchgate.net

The specific reaction pathway and the distribution of products are highly dependent on the reaction conditions, especially the type of acid catalyst used. For instance, hydrobromic acid (HBr) and hydrochloric acid (HCl) tend to catalyze the formation of allyl alcohols, while methanesulfonic acid (CH₃SO₃H) favors the formation of stilbene as the predominant product. researchgate.net The presence of the γ-hydroxymethyl group in the propane-1,3-diol structure is significant, as its reaction mechanism differs notably from C6-C2 analogues that lack this group. researchgate.net

In the context of oxidation reactions, studies on the parent compound, propane-1,3-diol, show that oxidation by potassium permanganate (B83412) (KMnO₄) proceeds through the formation of an intermediate pre-equilibrium complex. ajchem-a.com This reaction is first-order with respect to both the diol and the oxidant. ajchem-a.com The product of this specific oxidation is 3-hydroxy-propanone. ajchem-a.com While this is for the unsubstituted diol, it provides a foundational understanding of the potential oxidative pathways.

| Reaction Type | Catalyst/Reagent | Key Intermediates | Major Products |

| Acidolysis | HBr, HCl | Aryl-substituted allyl alcohols | Carbonyl compounds (propanones, propanals), Indenes |

| Acidolysis | CH₃SO₃H | - | (E)-Stilbene, Formaldehyde |

| Oxidation | KMnO₄ | Pre-equilibrium complex | 3-Hydroxy-propanone |

Role as a Lignin Model Compound in Depolymerization Research

This compound serves as a crucial model compound in lignin depolymerization research. Lignin, a complex aromatic polymer, is rich in various ether and carbon-carbon linkages, including the β-1 diarylpropane structure. This compound mimics the β-1 linkage, which features a 1,2-diarylpropane-1,3-diol structure, allowing researchers to study the cleavage of this specific bond under various conditions without the complexity of the entire lignin macromolecule. The methoxy (B1213986) group on the phenyl ring is characteristic of guaiacyl (G) lignin units, making it a relevant model for softwoods and certain hardwoods.

By studying the degradation of simpler models like this compound, scientists can gain insights into the mechanisms of lignin breakdown, which is essential for developing efficient biorefinery processes that convert biomass into valuable chemicals and fuels. cabidigitallibrary.orgnih.gov These models help in understanding how different catalysts and reaction conditions can selectively break down lignin's recalcitrant structure. cabidigitallibrary.orgnih.gov

Enzymatic degradation offers a specific and environmentally benign approach to lignin depolymerization. While direct studies on this compound are limited, research on closely related β-1 model compounds, such as 1,2-diguaiacylpropane-1,3-diol (DGPD), provides significant mechanistic insights. nrel.gov A key enzyme family involved is the diarylpropane peroxidases. However, a notable discovery in Sphingomonas and Novosphingobium species is a cofactorless diarylpropane lyase, LdpA. nrel.gov

LdpA catalyzes the non-oxidative deformylation and dehydroxylation of the erythro isomer of DGPD to form lignostilbene. nrel.gov This reaction is highly specific to the erythro diastereomer and does not act on the threo form. nrel.gov The proposed mechanism involves an orchestrated hydrogen-bonding network between the substrate and key catalytic residues within the enzyme's active site. nrel.gov This enzymatic conversion is a critical step in a bacterial pathway that ultimately funnels the lignin-derived dimer into central metabolism, often by cleaving the resulting stilbene into vanillin (B372448) monomers. nrel.gov

Electrochemical methods present a promising alternative for lignin depolymerization, offering control over the oxidative or reductive potential. The electrochemical degradation of lignin model compounds can proceed through several mechanisms. Anodic oxidation often involves the generation of radical cations on the aromatic ring. For a compound like this compound, oxidation at the methoxy-substituted phenyl ring would be a likely initial step. This can lead to demethoxylation or the cleavage of side-chain C-C bonds. The specific products would depend on the electrode material, applied potential, and the solvent/electrolyte system used. The diol functional groups on the propane (B168953) chain are also susceptible to oxidation, potentially leading to the formation of ketones or carboxylic acids, and ultimately C-C bond cleavage.

Biomimetic degradation seeks to replicate the efficiency and selectivity of natural enzymatic systems using synthetic catalysts. This often involves the use of metalloporphyrins or other coordination complexes that mimic the active sites of ligninolytic enzymes like lignin peroxidase (LiP) and manganese peroxidase (MnP). These biomimetic catalysts, in the presence of an oxidant such as hydrogen peroxide or meta-chloroperoxybenzoic acid, can generate high-valent metal-oxo species capable of oxidizing the aromatic ring of lignin model compounds. For this compound, this would likely involve an initial one-electron oxidation of the methoxyphenyl group, leading to a radical cation. This intermediate can then undergo various reactions, including Cα-Cβ bond cleavage, Cα oxidation, or demethoxylation, pathways that are well-documented in studies with natural peroxidases.

Analyzing the kinetics and thermodynamics of reactions involving lignin model compounds is essential for optimizing depolymerization processes. For the oxidation of the parent compound, propane-1,3-diol, by potassium permanganate, kinetic studies have determined the reaction order and thermodynamic activation parameters. ajchem-a.com The reaction shows first-order dependence on both the diol and the oxidant. ajchem-a.com

The determined thermodynamic parameters for this reaction were:

Activation Enthalpy (ΔH#): 24.98 kJ mol⁻¹

Activation Entropy (ΔS#): -0.22 kJK⁻¹mol⁻¹

Activation Free Energy (ΔG#): 90.50 kJ mol⁻¹

The negative activation entropy suggests an ordered transition state, consistent with the formation of a cyclic intermediate complex. ajchem-a.com While these values are for the unsubstituted diol, they provide a baseline for understanding the energy requirements and transition state geometry for the oxidation of the propanediol (B1597323) backbone. Applying these studies to this compound would involve considering the electronic effects of the methoxyphenyl substituent on the reaction rates and pathways.

Degradation Pathways in Environmental and Microbial Contexts

In environmental settings, the degradation of this compound is primarily driven by microbial activity. Studies on the anaerobic degradation of the parent molecule, 1,3-propanediol (B51772), show that it can serve as a sole carbon and energy source for certain bacteria. nih.gov For instance, sulfate-reducing bacteria like Desulfovibrio species can oxidize 1,3-propanediol to 3-hydroxypropionate (B73278) and subsequently to acetate, using sulfate (B86663) as the electron acceptor. nih.gov In the absence of sulfate, fermenting bacteria, such as Pelobacter species, can degrade 1,3-propanediol in syntrophic cooperation with hydrogen-consuming methanogens. nih.gov The diol is typically first dehydrated to 3-hydroxypropanal (B37111), which is then disproportionated to 3-hydroxypropionate and propionate.

The presence of the methoxyphenyl group on the structure of this compound introduces a lignin-derived aromatic component. Many soil and sediment microbes, particularly those from the Sphingomonadaceae family, possess specialized catabolic pathways to degrade such aromatic compounds. nrel.gov Degradation would likely proceed via initial attack on either the aromatic ring or the aliphatic chain. This could involve hydroxylation and cleavage of the aromatic ring or oxidation of the diol side chain, similar to the enzymatic pathways described in lignin depolymerization. nrel.gov

Metabolic Studies and Biotransformation Pathways of 1 3 Methoxyphenyl Propane 1,3 Diol

Identification as a Metabolite in Biochemical Systems

Direct identification of 1-(3-Methoxyphenyl)propane-1,3-diol as a naturally occurring metabolite in a specific biological system is not prominently reported in scientific literature. Phenylpropanoids are often found in more complex forms in nature, such as lignans, coumarins, and flavonoids. It is plausible that this compound could exist as an intermediate in the microbial degradation of lignin (B12514952) or other complex plant polymers containing phenylpropane units. For instance, related phenylpropanoid diols, such as threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol, have been isolated from natural sources like the roots of Paeonia lactiflora medchemexpress.com. The synthesis of various natural 1,3-diarylpropanes often involves the reduction of chalcones, which are precursors in the flavonoid biosynthesis pathway researchgate.netscielo.brscielo.br. Therefore, while not definitively identified as an endogenous metabolite, its structure is consistent with intermediates formed during the catabolism of larger phenylpropanoids.

Enzymatic Systems Involved in Metabolism (e.g., O-demethylation, Hydroxylation, Reduction)

The biotransformation of this compound is expected to be governed by several key enzymatic systems that act on its distinct functional groups: the methoxy (B1213986) group, the aromatic ring, and the propanediol (B1597323) side chain.

Key Enzymatic Reactions:

| Enzyme Superfamily/Class | Metabolic Reaction | Substrate Site | Potential Outcome |

| Cytochrome P450 Monooxygenases (CYPs) | O-demethylation | 3-methoxy group | Formation of a hydroxyl group, yielding 1-(3-hydroxyphenyl)propane-1,3-diol. |

| Aromatic Hydroxylation | Phenyl ring | Introduction of additional hydroxyl groups on the aromatic ring. | |

| O-demethylases | O-demethylation | 3-methoxy group | Specific cleavage of the methyl-aryl ether bond, a critical step in lignin degradation by bacteria. |

| Alcohol Dehydrogenases (ADHs) | Oxidation | Primary & secondary alcohols | Conversion of the diol groups to aldehyde, ketone, or carboxylic acid functionalities. |

| Aldehyde Dehydrogenases (ALDHs) | Oxidation | Aldehyde intermediates | Further oxidation of any aldehyde formed to a carboxylic acid. |

Cytochrome P450s (CYPs): This vast superfamily of enzymes is central to the metabolism of a wide array of xenobiotics and endogenous compounds, including phenylpropanoids. In plants, CYPs like cinnamate (B1238496) 4-hydroxylase (C4H) are fundamental to the phenylpropanoid biosynthetic pathway researchgate.netscielo.brnih.gov. In microbial and mammalian systems, CYPs are known to catalyze O-demethylation reactions, which would convert the methoxy group of the target compound into a more polar hydroxyl group. This is a common Phase I metabolic reaction that increases water solubility and prepares the molecule for further changes.

O-demethylases: Specialized enzymes that cleave aryl methyl ethers are crucial in the microbial breakdown of lignin. For example, some bacteria possess cobalamin-dependent veratrol-O-demethylases that can regioselectively remove methyl groups from methoxy-substituted aromatic compounds chemicalbook.com. Another example is the GcoA/GcoB cytochrome P450 system found in bacteria, which is an aromatic O-demethylase essential for lignin conversion researchgate.net. Such enzymes could readily target the methoxy group on this compound.

Dehydrogenases: The primary and secondary alcohol groups on the propane-1,3-diol chain are susceptible to oxidation by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs). These enzymes would convert the hydroxyl groups into the corresponding aldehydes, ketones, and ultimately carboxylic acids, significantly altering the molecule's chemical properties.

Pathway Elucidation of Biotransformations

While a complete pathway has not been experimentally elucidated for this compound, a putative metabolic map can be constructed based on the enzymatic activities described above. The biotransformation would likely proceed through several key steps, particularly in microbial systems accustomed to metabolizing plant-derived compounds.

Proposed Metabolic Pathway:

Initial O-demethylation: The first and most critical step would likely be the cleavage of the methyl ether bond by a P450 enzyme or a dedicated O-demethylase. This would produce 1-(3-hydroxyphenyl)propane-1,3-diol , a catechol-like precursor.

Oxidation of the Side Chain: Concurrently or subsequently, the alcohol groups of the propanediol chain would undergo oxidation. The primary alcohol could be oxidized to an aldehyde and then to a carboxylic acid, forming compounds like 3-hydroxy-3-(3-hydroxyphenyl)propanoic acid . The secondary alcohol could be oxidized to a ketone.

Aromatic Ring Cleavage: In bacteria, the formation of a dihydroxylated phenyl ring (a catechol intermediate) is often the prerequisite for aromatic ring opening by dioxygenase enzymes. This would break down the aromatic structure into smaller, linear aliphatic acids that can enter central metabolic cycles like the Krebs cycle.

This proposed pathway highlights a catabolic sequence designed to break down the compound into smaller, usable components, which is characteristic of microbial metabolism of aromatic compounds.

Comparative Metabolic Studies of Related Phenylpropanoids

Comparing the metabolism of this compound with that of related structures provides valuable insights into its likely fate in biological systems. Phenylpropanoids share common structural motifs, and their metabolic pathways often overlap.

Comparative Metabolism of Phenylpropanoids:

| Compound Class | Example Compound | Key Metabolic Features | Reference |

| Diarylpropanes | Diguaiacylpropane-1,3-diol (DGPD) | In some bacteria, metabolism is initiated by a lyase (LdpA) that cleaves the molecule, rather than by oxidation. | researchgate.net (Initial Search) |

| Methoxy-substituted Pesticides | Methoxychlor | In Bradyrhizobium sp., metabolism begins with O-demethylation to form phenolic derivatives, followed by further degradation. | nih.gov |

| Phenylamino-propanediols | 3-(Phenylamino)propane-1,2-diol (PAP) | In mice, it undergoes extensive metabolism including hydroxylation of the phenyl ring and oxidation of the diol side chain to a carboxylic acid. | medchemexpress.com (Initial Search) |

| General Phenylpropanoids | Cinnamic Acid | In plants, it is a central precursor that undergoes hydroxylation by C4H (a P450 enzyme) to form p-coumaric acid, a key step in building more complex phenolics. | scielo.brnih.gov |

The metabolism of DGPD, a more complex diarylpropane, shows that enzymatic cleavage of the propane (B168953) structure is a known bacterial strategy researchgate.net. This suggests that while oxidation is a likely route for this compound, chain cleavage cannot be ruled out in certain organisms.

Studies on the pesticide methoxychlor, which contains two methoxy-phenyl groups, demonstrate that O-demethylation is a primary and crucial step in its bacterial degradation, leading to phenolic intermediates that are more easily broken down nih.gov. This strongly supports the hypothesis that O-demethylation would be a key initial step for this compound as well.

Finally, the metabolism of the drug-related compound 3-(phenylamino)propane-1,2-diol in mammals shows that both aromatic hydroxylation and side-chain oxidation to a carboxylic acid are major pathways. This provides a model for how a similar phenylpropanediol structure might be processed in a mammalian system, should it be absorbed.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Reactivity and Energetics (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for probing the electronic structure and energetic properties of molecules. For 1-(3-Methoxyphenyl)propane-1,3-diol, DFT would be used to calculate a variety of molecular properties that govern its reactivity.

Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Other reactivity descriptors that can be derived from DFT calculations include:

Electron Density: Mapping the electron density reveals the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic or nucleophilic attack. The methoxy (B1213986) group and hydroxyl groups are electron-donating, increasing the electron density on the aromatic ring, particularly at the ortho and para positions relative to the methoxy group.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. For this compound, negative potential (typically colored red) would be expected around the oxygen atoms of the hydroxyl and methoxy groups, highlighting their role as hydrogen bond acceptors.

Atomic Charges: Calculating the partial charges on each atom helps to quantify the electron distribution and identify reactive centers.

Illustrative Reactivity Data (DFT Calculation)

This table presents hypothetical, yet representative, data that would be obtained from a DFT calculation on this compound, illustrating the type of information generated.

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating capability; relates to ionization potential. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.4 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Conformational Analysis and Energy Landscapes

The flexibility of the propane-1,3-diol side chain, combined with the potential for intramolecular hydrogen bonding, results in a complex conformational landscape for this compound. Computational methods are essential for exploring the various possible three-dimensional arrangements (conformers) and identifying the most stable ones.

A conformational search would involve systematically rotating the rotatable bonds, particularly the C-C bonds in the side chain and the C-O bonds of the hydroxyl groups. The energy of each resulting conformation would be calculated, typically using DFT or other high-level ab initio methods, to generate a potential energy surface.

The most stable conformers of similar 1,3-diols are often stabilized by intramolecular hydrogen bonds, where one hydroxyl group acts as a hydrogen bond donor and the other oxygen atom acts as an acceptor, forming a pseudo-six-membered ring. researchgate.netnih.govrsc.org In the case of this compound, additional interactions between the hydroxyl groups and the methoxy group's oxygen or the aromatic ring's π-system are also possible.

The energy landscape would reveal the relative energies of different conformers and the energy barriers for converting between them. This information is crucial for understanding which shapes the molecule is likely to adopt under different conditions, which in turn influences its physical properties and biological activity.

Molecular Modeling and Simulation Approaches

While quantum mechanics provides high accuracy for smaller systems or single molecules, classical molecular mechanics and molecular dynamics (MD) simulations are better suited for studying the behavior of molecules in a condensed phase (like in a solvent) or over longer timescales.

For this compound, MD simulations could be used to:

Simulate Solvation: Place the molecule in a simulation box filled with solvent molecules (e.g., water) to study how it interacts with its environment. This can reveal information about its solubility and the stability of different conformers in solution.

Analyze Dynamic Behavior: MD simulations track the movements of all atoms over time, providing a dynamic picture of the molecule's flexibility, conformational changes, and the formation and breaking of hydrogen bonds with surrounding solvent molecules.

Mechanistic Insights from Computational Studies

Computational chemistry is invaluable for elucidating reaction mechanisms. For reactions involving this compound, such as its synthesis, oxidation, or metabolic transformation, computational studies could map out the entire reaction pathway.

This involves:

Identifying Reactants, Products, and Intermediates: The structures of all species involved in the reaction are optimized.

Locating Transition States: The highest energy point along the reaction coordinate between a reactant/intermediate and the next species is the transition state. Computational methods can find the precise geometry and energy of these short-lived structures.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is directly related to the reaction rate.

By comparing the activation energies of different possible pathways, chemists can predict which mechanism is most likely to occur. For example, in the hydrodeoxygenation of related compounds like guaiacol, DFT studies have been used to compare different mechanistic routes, such as direct deoxygenation versus hydrogenation followed by dehydration. bohrium.comwhiterose.ac.ukrsc.org A similar approach could clarify the reaction mechanisms for this compound.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Methoxyphenyl)propane-1,3-diol?

Methodological Answer: The compound can be synthesized via:

- Reductive alkylation : Reacting 3-methoxybenzaldehyde with propane-1,3-diol under catalytic hydrogenation (e.g., Pd/C) to form the diol backbone.

- Substitution reactions : Using nucleophiles (e.g., amines or thiols) to modify the diol structure while retaining the 3-methoxyphenyl group.

- Oxidative methods : Controlled oxidation of precursor alcohols using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions .

Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize side reactions. Purification via column chromatography or recrystallization is recommended for high yields.

Q. What characterization techniques are critical for verifying the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the methoxyphenyl group (δ ~3.8 ppm for OCH₃) and diol protons (δ ~4.0–4.5 ppm).

- Mass Spectrometry (HRMS) : Validate molecular weight (C₁₀H₁₄O₃; theoretical m/z 194.0943).

- FTIR : Identify hydroxyl (3200–3500 cm⁻¹) and aromatic C-O (1250 cm⁻¹) stretches .

Q. How do stereochemical variations in derivatives of this compound affect biological activity?

Methodological Answer :

- Stereoselective synthesis : Use chiral catalysts (e.g., Sharpless dihydroxylation) to generate enantiomers.

- Biological assays : Compare IC₅₀ values in enzyme inhibition (e.g., kinases) or receptor binding (e.g., GPCRs) across stereoisomers.

- Computational modeling : Perform molecular docking to assess binding affinity differences due to stereochemistry .

Case Study : In structurally similar compounds, (1S,2S)-isomers showed 10-fold higher cytotoxicity than (1R,2R)-isomers due to enhanced target binding .

Q. What kinetic and mechanistic insights exist for oxidation reactions involving this compound?

Methodological Answer :

- Kinetic studies : Monitor oxidation with KMnO₄ via UV-Vis spectroscopy (λmax ~525 nm).

- Reaction order : First-order dependence on both [diol] and [KMnO₄], with activation parameters ΔH‡ ≈24.98 kJ/mol and ΔS‡ ≈-0.22 kJ/mol·K⁻¹, indicating an associative transition state .

- Mechanistic pathway : Proposed formation of a cyclic manganese intermediate, leading to 3-hydroxypropanal as the primary product.

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer :

- Comparative studies : Replicate assays under standardized conditions (pH, temperature) to eliminate variability.

- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., methoxy position, diol chain length) and correlate with activity.

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., enhanced antimicrobial activity with electron-withdrawing groups) .

Example : A derivative with a 4-methoxyphenyl group showed higher antioxidant activity than the 3-methoxy analog, likely due to resonance stabilization of radicals .

Q. What are the stability challenges for this compound under experimental conditions?

Methodological Answer :

- Degradation pathways : Susceptibility to oxidation (e.g., air exposure) and hydrolysis (acidic/basic conditions).

- Stabilization strategies : Store under inert gas (N₂/Ar) at -20°C. Use antioxidants (e.g., BHT) in solution.

- Analytical monitoring : Track degradation via HPLC (retention time shifts) or LC-MS (fragment ions) .

Case Study : In lignin model compounds, oxidative degradation by active oxygen species (AOS) led to cleavage of the propane-1,3-diol chain, releasing phenolic byproducts .

Q. How can computational methods enhance the design of this compound-based drug candidates?

Methodological Answer :

- Docking simulations : Use software (e.g., AutoDock Vina) to predict binding to therapeutic targets (e.g., COX-2, β-amyloid).

- QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (logP) with bioactivity data.

- MD simulations : Assess stability of drug-target complexes over nanosecond timescales .

Example : A derivative with a dimethylamino group showed enhanced blood-brain barrier permeability in silico, suggesting CNS drug potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。